

Technical Support Center: Preventing Premature Crosslinking with **Bis(pentachlorophenyl) Disulfide** (PCPD)

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Compound of Interest

Compound Name: *Bis(pentachlorophenyl) disulfide*

CAS No.: 22441-21-0

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Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing **bis(pentachlorophenyl) disulfide** (PCPD) for reversible cysteine crosslinking. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions to ensure the success of your experiments.

Introduction to PCPD in Bioconjugation

Bis(pentachlorophenyl) disulfide is a homobifunctional crosslinking reagent that reacts with sulfhydryl groups (-SH) on cysteine residues. It is particularly valuable in applications where controlled and reversible disulfide bond formation is desired, such as in the development of antibody-drug conjugates (ADCs) and for stabilizing proteins and peptides. The core principle of its function lies in the thiol-disulfide exchange mechanism, where the disulfide bond in PCPD reacts with free thiols on a protein, leading to the formation of a new disulfide bond and the release of two molecules of the pentachlorothiophenol leaving group. This process can be strategically employed to prevent premature or unwanted crosslinking by temporarily protecting cysteine residues.

Troubleshooting Guide

This section addresses common issues encountered during bioconjugation reactions with PCPD. Each problem is followed by potential causes and actionable solutions.

Problem 1: Low or No Reaction Efficiency

You observe minimal or no formation of the desired crosslinked product, as indicated by analytical techniques such as SDS-PAGE or mass spectrometry.

Potential Cause	Troubleshooting Solution
Incomplete Reduction of Protein Disulfide Bonds	Prior to PCPD addition, ensure complete reduction of the target disulfide bonds. Use a sufficient molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol). TCEP is often preferred as it does not contain a thiol group that could compete with the protein's cysteines for reaction with PCPD. Monitor the reduction step to confirm the presence of free thiols.
Suboptimal Reaction pH	The thiol-disulfide exchange reaction is pH-dependent. The reactive species is the thiolate anion ($-S^-$). Ensure the reaction buffer pH is optimal for thiolate formation without compromising protein stability, typically between pH 7 and 8.5. ^[1] Buffers such as phosphate or borate at this pH range are generally suitable. ^[2]
PCPD Degradation	PCPD may be susceptible to hydrolysis or degradation under certain conditions. Prepare fresh solutions of PCPD in a compatible organic solvent (e.g., DMSO, DMF) before adding to the aqueous reaction buffer. Avoid prolonged storage of PCPD in aqueous solutions.
Insufficient Molar Excess of PCPD	To drive the reaction to completion, a molar excess of PCPD over the protein's free thiol groups is typically required. Titrate the molar ratio of PCPD to protein to find the optimal concentration that maximizes product formation without causing excessive non-specific modifications or protein precipitation.
Steric Hindrance	The target cysteine residues may be sterically inaccessible. Consider gentle denaturation of the protein to expose the cysteine residues, followed by refolding after the conjugation

reaction. This should be approached with caution to avoid irreversible protein unfolding.

Problem 2: Protein Aggregation or Precipitation During or After the Reaction

You observe visible precipitation or an increase in high molecular weight species when analyzing the reaction mixture by size-exclusion chromatography (SEC).

Potential Cause	Troubleshooting Solution
Hydrophobicity of PCPD and the Leaving Group	PCPD and the pentachlorothiophenol byproduct are hydrophobic. Their addition to an aqueous protein solution can induce aggregation.[3][4][5] To mitigate this, add the PCPD solution slowly while gently stirring the protein solution. Minimize the concentration of the organic co-solvent. The inclusion of non-denaturing detergents or stabilizing osmolytes like glycerol or sucrose in the reaction buffer can also help maintain protein solubility.[4]
Formation of Intermolecular Crosslinks	If the goal is to form intramolecular crosslinks (e.g., re-bridging a disulfide), high protein concentrations can favor the formation of intermolecular crosslinks, leading to aggregation. Perform the reaction at a lower protein concentration to favor intramolecular reactions.
Incorrect Buffer Conditions	Suboptimal buffer pH or ionic strength can affect protein stability and lead to aggregation.[4] Screen a range of buffer conditions to identify those that maintain the protein in its native, soluble state.

Problem 3: Presence of Unwanted Side Products

Mass spectrometry or other analytical methods reveal the presence of unexpected modifications on your protein.

Potential Cause	Troubleshooting Solution
Off-Target Reactions	While PCPD is highly specific for thiols, at very high concentrations or extreme pH, it might react with other nucleophilic amino acid side chains, such as the imidazole group of histidine. [6] Perform the reaction at the recommended pH and use the lowest effective concentration of PCPD.
Disulfide Scrambling	If multiple cysteine residues are present, unintended disulfide bonds can form. To control the reaction, consider using orthogonal protecting groups for cysteines that are not intended to participate in the reaction. For re-bridging applications, ensure that the reduction and subsequent crosslinking steps are performed efficiently to minimize the time free thiols are available to form alternative disulfide bonds.[7]
Reaction with Reducing Agent	If a thiol-containing reducing agent like DTT is used and not completely removed, it can compete with the protein's thiols for reaction with PCPD. Use a non-thiol reducing agent like TCEP or ensure complete removal of the thiol-containing reducing agent by dialysis or size-exclusion chromatography before adding PCPD. [8]

Problem 4: Difficulty in Removing the Pentachlorothiophenol Byproduct

The hydrophobic pentachlorothiophenol byproduct is difficult to separate from the conjugated protein.

Potential Cause	Troubleshooting Solution
Hydrophobic Association with the Protein	The aromatic and highly chlorinated nature of pentachlorothiophenol makes it "sticky," and it can non-covalently associate with hydrophobic patches on the protein surface.
Inefficient Purification Method	Standard dialysis or size-exclusion chromatography may not be sufficient to completely remove the byproduct.
Purification Strategy:	
1. Precipitation: In some cases, protein precipitation (e.g., with acetone) can be used to separate the protein from the soluble byproduct, followed by resolubilization of the protein. [9]	
2. Affinity Chromatography: If your protein has an affinity tag, use affinity chromatography for purification. The stringent washing steps can help remove the non-covalently bound byproduct.	
3. Reverse-Phase Chromatography: For smaller proteins or peptides, reverse-phase HPLC can be an effective method for separating the more hydrophobic byproduct from the desired conjugate.	
4. Tangential Flow Filtration (TFF): For larger scale purifications, TFF with a buffer containing a low percentage of an organic solvent or a non-denaturing detergent may help to wash away the byproduct.	

Experimental Protocols

General Protocol for Reversible Cysteine Protection with PCPD

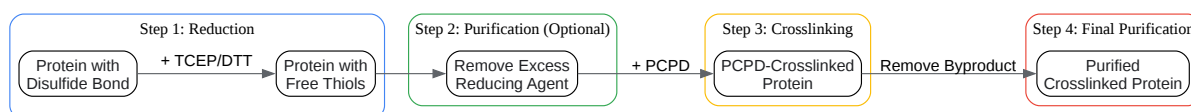
This protocol provides a general workflow for the temporary protection of cysteine residues using PCPD.

- Protein Preparation:
 - Dissolve the protein in a suitable, deoxygenated buffer (e.g., phosphate-buffered saline, pH 7.4).
 - If the protein contains disulfide bonds that need to be reduced, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 1-2 hours.
- PCPD Reaction:
 - Prepare a stock solution of PCPD (e.g., 10-50 mM) in an organic solvent such as DMSO or DMF.
 - While gently stirring the protein solution, add the PCPD stock solution to achieve a final 5-10 fold molar excess of PCPD over the free thiol concentration. The final concentration of the organic solvent should be kept low (typically <5% v/v) to avoid protein denaturation.
 - Incubate the reaction mixture at room temperature for 1-4 hours. The optimal reaction time should be determined empirically.
- Removal of Excess PCPD and Byproduct:
 - Purify the PCPD-modified protein using size-exclusion chromatography, dialysis, or tangential flow filtration to remove excess PCPD and the pentachlorothiophenol byproduct.
- Deprotection (Re-formation of Free Thiols):
 - To remove the pentachlorophenylthio protecting group and regenerate the free thiol, treat the modified protein with a reducing agent such as DTT or TCEP (10-50 fold molar excess) in a suitable buffer.

- Incubate for 1-2 hours at room temperature.
- Purify the deprotected protein to remove the reducing agent and the pentachlorothiophenol byproduct.

Workflow for Disulfide Bond Re-bridging using PCPD

This workflow is applicable for applications such as stabilizing antibody fragments or creating specific intramolecular crosslinks.



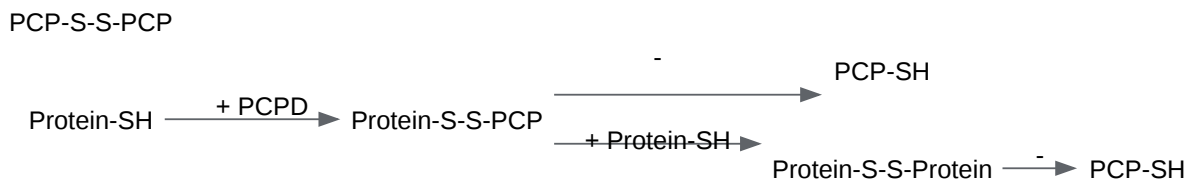
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Caption: Experimental workflow for disulfide re-bridging with PCPD.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **bis(pentachlorophenyl) disulfide (PCPD)**?

A1: PCPD reacts with free sulfhydryl groups (-SH) on cysteine residues via a thiol-disulfide exchange mechanism.^{[10][11]} The thiolate anion of a cysteine attacks one of the sulfur atoms of the PCPD disulfide bond. This results in the formation of a mixed disulfide between the protein and a pentachlorophenylthio group, and the release of a pentachlorothiophenolate anion. A second thiol can then react with this mixed disulfide, or another PCPD molecule, to form a new disulfide bond, either intramolecularly or intermolecularly, with the release of a second pentachlorothiophenolate anion.



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Caption: Simplified mechanism of PCPD-mediated disulfide crosslinking.

Q2: What are the main applications of PCPD in bioconjugation?

A2: The primary applications of PCPD include:

- Reversible Cysteine Protection: Temporarily blocking cysteine residues to prevent their oxidation or participation in unwanted side reactions during other chemical modifications.
- Disulfide Bond Re-bridging: Stabilizing proteins, such as antibody fragments, by re-forming a covalent linkage between two cysteine residues that were originally part of a disulfide bond. [\[12\]](#)[\[13\]](#)
- Formation of Reversible Antibody-Drug Conjugates (ADCs): Creating ADCs where the drug is attached to the antibody via a disulfide linker that can be cleaved in the reducing environment of a target cell. [\[14\]](#)

Q3: How do I prepare and handle PCPD solutions?

A3: PCPD has low solubility in aqueous buffers. It should be dissolved in a minimal amount of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare a concentrated stock solution. This stock solution should then be added to the aqueous protein solution, ensuring the final concentration of the organic solvent is low enough to not affect protein stability. It is recommended to prepare fresh PCPD solutions for each experiment to avoid potential degradation.

Q4: What analytical techniques can I use to characterize my PCPD-conjugated protein?

A4: A combination of analytical techniques is recommended for thorough characterization:

- SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): Under non-reducing conditions, a successful intramolecular crosslink will result in a protein band with similar mobility to the non-reduced, native protein. Under reducing conditions, the crosslink will be cleaved, and the protein will migrate as its constituent chains (if applicable).
- Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the conjugated protein. An increase in mass corresponding to the addition of the crosslinker minus the leaving groups will confirm the modification. Tandem mass spectrometry (MS/MS) can be used to identify the specific cysteine residues that have been modified.[\[14\]](#)[\[15\]](#)[\[16\]](#)
- High-Performance Liquid Chromatography (HPLC): Reverse-phase (RP-HPLC) or size-exclusion chromatography (SEC-HPLC) can be used to assess the purity of the conjugate and detect the presence of aggregates or unreacted protein.[\[17\]](#) Hydrophobic interaction chromatography (HIC) can also be useful for characterizing ADCs.[\[18\]](#)

Q5: Are there any known side reactions I should be aware of when using PCPD?

A5: While PCPD is highly selective for thiols, potential side reactions can occur:

- Reaction with other nucleophiles: At high pH and high concentrations, there is a possibility of reaction with other nucleophilic amino acid residues.
- Disulfide scrambling: In proteins with multiple free cysteines, PCPD can catalyze the formation of non-native disulfide bonds.
- Incomplete reaction: The reaction may not go to completion, resulting in a heterogeneous mixture of partially modified and unmodified protein.

Careful optimization of reaction conditions (pH, stoichiometry, reaction time) is crucial to minimize these side reactions.[\[2\]](#)[\[17\]](#)

References

- Deng, S.-L., Long, L.-S., Xie, S.-Y., Huang, R.-B., Zheng, L.-S., & Ng, S. W. (2003). **Bis(pentachlorophenyl) disulfide**. Acta Crystallographica Section E: Structure Reports Online, 59(7), o843–o844. [[Link](#)]
- Kennard, C. H. L., Smith, G., & Chan, W.-H. (1989). The Crystal Structure of Bis(2-chlorophenyl) Disulfide. Australian Journal of Chemistry, 42(9), 1645-1648. [[Link](#)]
- Alley, S. C., Okeley, N. M., & Senter, P. D. (2010). Analytical methods for physicochemical characterization of antibody drug conjugates. Bioconjugate chemistry, 21(5), 789–803. [[Link](#)]
- Badescu, G., Bryant, P., Swierkosz, J., Williamson, E., & Toms, D. (2014). Bridging disulfides for stable and defined antibody drug conjugates. Bioconjugate chemistry, 25(6), 1124–1136. [[Link](#)]
- Ghesquiere, B., Van Damme, J., Martens, L., & Gevaert, K. (2006). Mass spectrometric characterization of lipid-modified peptides for the analysis of acylated proteins. Journal of proteome research, 5(6), 1314–1320. [[Link](#)]
- Li, Z., Tao, L., Chen, H., Chen, H., Liu, Y., & Chen, P. R. (2020). Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones. Nature communications, 11(1), 1041. [[Link](#)]
- Slusarewicz, P., Zhu, K., & Hedman, T. (2010). Optimization of Protein Crosslinking Formulations for the Treatment of Degenerative Disc Disease. Journal of biomedical materials research. Part A, 95(3), 755–762. [[Link](#)]
- Nagy, P. (2013). Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways. Antioxidants & redox signaling, 18(13), 1623–1641. [[Link](#)]
- Chi, E. Y., Krishnan, S., Randolph, T. W., & Carpenter, J. F. (2003). Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study. Protein science : a publication of the Protein Society, 12(9), 1971–1981. [[Link](#)]
- MS Vision. (n.d.). Characterization of intact and modified proteins by mass spectrometry. [[Link](#)]

- Biozentrum, University of Basel. (n.d.). Preventing Protein Aggregation. [\[Link\]](#)
- Zhang, D., An, Y., Liu, Y., & Wang, J. (2024). Impact of drug-linker on method selection for analytical characterisation and purification of antibody–drug conjugates. *Analytical Methods*, 16(19), 2733-2740. [\[Link\]](#)
- Kertesz, V., & Van Berkel, G. J. (2010). Optimization of micro-HPLC peak focusing for the detection and quantification of low hepcidin concentrations. *Journal of chromatography. B, Analytical technologies in the biomedical and life sciences*, 878(3-4), 325–330. [\[Link\]](#)
- Sha, K., & Shen, B. (2013). Characterization of Reactions between Water-Soluble Trialkylphosphines and Thiol Alkylating Reagents: Implications for Protein-Conjugation Reactions. *PLoS ONE*, 8(9), e73440. [\[Link\]](#)
- Maruani, A., & Smith, M. E. B. (2015). Homogeneous antibody-drug conjugates via site-selective disulfide bridging. *UCL Discovery*. [\[Link\]](#)
- Zhang, Y., & Li, D. (2019). Modulating Thiol p Ka Promotes Disulfide Formation at Physiological pH: An Elegant Strategy To Design Disulfide Cross-Linked Hyaluronic Acid Hydrogels. *Biomacromolecules*, 20(10), 3993–4002. [\[Link\]](#)
- Siuzdak, G. (1998). Peptide and protein analysis with mass spectrometry. *Journal of the Association for Laboratory Automation*, 3(2), 47-51. [\[Link\]](#)
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [\[Link\]](#)
- UCL Discovery. (2024). The Nitrile Bis-Thiol Bioconjugation Reaction. [\[Link\]](#)
- Zhang, P., Wu, Y., He, Y., & Li, Z. (2021). A Method for Checking Recombinant Protein Quality to Troubleshoot for Discordant Immunoassays. *bioRxiv*. [\[Link\]](#)
- Bernardes, G. J. L., & Castagner, B. (2016). Site-selective protein modification via disulfide rebridging for fast tetrazine/trans-cyclooctene bioconjugation. *Organic & Biomolecular Chemistry*, 14(31), 7434-7437. [\[Link\]](#)
- Ciolpan, A. (2005). Analysis of Mass Spectrometry Data for Protein Identification in Complex Biological Mixtures. University of California, San Diego. [\[Link\]](#)

- Kim, Y., & Raines, R. T. (2014). Irreversible Protein Labeling by Paal–Knorr Conjugation. *Bioconjugate chemistry*, 25(11), 1953–1960. [[Link](#)]
- La Gatta, A., De Rosa, M., Catalano, C., & Schiraldi, C. (2018). Investigation of Crosslinking Parameters and Characterization of Hyaluronic Acid Dermal Fillers: From Design to Product Performances. *Polymers*, 10(7), 749. [[Link](#)]
- Bhardwaj, A., & Saraf, S. (2014). Optimization of oxidative folding methods for cysteine-rich peptides: a study of conotoxins containing three disulfide bridges. *Amino acids*, 46(12), 2715–2730. [[Link](#)]
- Bio-Rad. (n.d.). Removal of Interfering Substances. [[Link](#)]
- Chen, Y., Yu, C., & Wang, J. (2018). Cysteine metabolic engineering and selective disulfide reduction produce superior antibody-drug-conjugates. *Scientific reports*, 8(1), 1234. [[Link](#)]
- Shaun, J. M., & David, A. H. (2017). Synthesis of Disulfide-Bridging Trehalose Polymers for Antibody and Fab Conjugation Using a Bis-Sulfone ATRP Initiator. *Bioconjugate chemistry*, 28(8), 2139–2146. [[Link](#)]
- Chudasama, V., & Smith, M. E. B. (2016). Site-Selective Disulfide Modification of Proteins: Expanding Diversity beyond the Proteome. *ChemBioChem*, 17(13), 1179–1190. [[Link](#)]
- Hoffmann, M., et al. (2019). Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments. *Frontiers in Molecular Biosciences*, 6, 1. [[Link](#)]
- Yang, Y., & Li, S. (2006). Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH. *Journal of pharmaceutical sciences*, 95(10), 2159–2171. [[Link](#)]
- Skehel, M. (2014, July 16). Identifying Proteins using Mass Spectrometry [Video]. YouTube. [[Link](#)]
- Kramer, K., et al. (2014). Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β 1. *International Journal of Molecular Sciences*, 15(9), 15995-16011. [[Link](#)]

- Li, J., et al. (2014). Dechlorination of pentachlorophenol (PCP) in aqueous solution on novel Pd-loaded electrode modified with PPy–SDBS composite film. *Environmental Science and Pollution Research*, 21(1), 473-481. [\[Link\]](#)
- Leukocare. (n.d.). Prevent Protein Aggregation in Formulations: A Guide. [\[Link\]](#)
- Tastan, F., et al. (2023). Enabling the formation of native mAb, Fab' and Fc-conjugates using a bis-disulfide bridging reagent to achieve tunable payload-to-antibody ratios (PARs). *Chemical Science*, 14(11), 2919-2927. [\[Link\]](#)
- Kramer, K., et al. (2014). Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β 1. *International Journal of Molecular Sciences*, 15(9), 15995-16011. [\[Link\]](#)
- Dubinsky, L., et al. (2019). Expanding the scope of antibody rebridging with new pyridazinedione-TCO constructs. *Bioconjugate Chemistry*, 30(11), 2828-2838. [\[Link\]](#)
- Chi, E. Y., Krishnan, S., Randolph, T. W., & Carpenter, J. F. (2003). Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study. *Protein science : a publication of the Protein Society*, 12(9), 1971–1981. [\[Link\]](#)
- Patterson, D. M., Nazarova, L. A., & Prescher, J. A. (2014). Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation. *ACS chemical biology*, 9(3), 592–605. [\[Link\]](#)
- LibreTexts. (2022, July 20). 15.7: Redox Reactions of Thiols and Disulfides. *Chemistry LibreTexts*. [\[Link\]](#)
- Dannheim, F. M., et al. (2023). Disulfide re-bridging reagents for single-payload antibody-drug conjugates. *Chemical Communications*, 59(73), 10959-10962. [\[Link\]](#)
- Bond, M. D., & Person, M. D. (2000). Detection and prevention of protein aggregation before, during, and after purification. *Analytical biochemistry*, 284(1), 125–133. [\[Link\]](#)

Sources

- 1. Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of Protein Crosslinking Formulations for the Treatment of Degenerative Disc Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 5. leukocare.com [leukocare.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Site-Selective Disulfide Modification of Proteins: Expanding Diversity beyond the Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. On the mechanism of spontaneous thiol–disulfide exchange in proteins - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Bridging disulfides for stable and defined antibody drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mass spectrometric characterization of lipid-modified peptides for the analysis of acylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. msvision.com [msvision.com]
- 17. Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin $\beta 1$ - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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